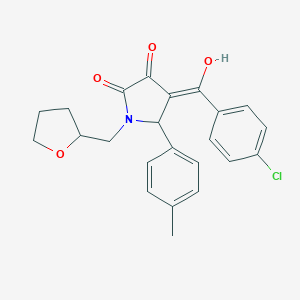![molecular formula C20H22N2O2S B266947 N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling, and its inhibition has been shown to be effective in treating B cell malignancies.
作用機序
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are important for B cell survival and proliferation. N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine also induces apoptosis in B cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Mcl-1.
Biochemical and Physiological Effects:
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been shown to selectively inhibit BTK and have minimal off-target effects. It has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life. In preclinical models, N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been well-tolerated and has shown anti-tumor activity at doses that are achievable in humans.
実験室実験の利点と制限
One advantage of N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine is its selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its potency and efficacy may vary depending on the cell type and context, and it may not be effective in all B cell malignancies. Another limitation is the lack of clinical data on its safety and efficacy in humans, which may limit its translational potential.
将来の方向性
For N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine include clinical trials in B cell malignancies, including CLL, MCL, and DLBCL. It may also be useful in combination with other anti-cancer agents, such as venetoclax and rituximab. Further studies are needed to understand its mechanism of action and potential off-target effects, as well as its efficacy in other B cell malignancies and in combination with other therapies.
合成法
The synthesis of N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine involves the reaction of 3-ethoxy-2-(2-thienylmethoxy)benzaldehyde with 3-(pyridin-3-ylmethyl)aniline in the presence of a palladium catalyst and a base. The reaction proceeds through a Suzuki-Miyaura coupling reaction, and the product is obtained in good yield and purity.
科学的研究の応用
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been shown to inhibit BTK signaling and induce apoptosis in B cells, leading to tumor regression. N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.
特性
製品名 |
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine |
|---|---|
分子式 |
C20H22N2O2S |
分子量 |
354.5 g/mol |
IUPAC名 |
N-[[3-ethoxy-2-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H22N2O2S/c1-2-23-19-9-3-7-17(14-22-13-16-6-4-10-21-12-16)20(19)24-15-18-8-5-11-25-18/h3-12,22H,2,13-15H2,1H3 |
InChIキー |
ITFVFUULKMTVSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CS2)CNCC3=CN=CC=C3 |
正規SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CS2)CNCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)


![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266893.png)
